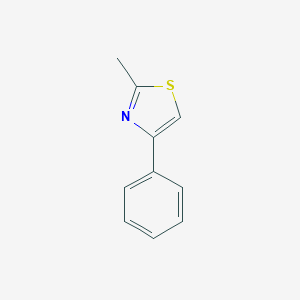

2-Methyl-4-phenyl thiazole

描述

属性

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROORURTAQOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342780 | |

| Record name | 2-Methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-16-0 | |

| Record name | 2-Methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the prevalent Hantzsch thiazole synthesis and its variations, offering detailed experimental protocols, comparative quantitative data, and visual diagrams of the reaction mechanisms and workflows.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and direct route to synthesizing 2-methyl-4-phenylthiazole is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.[1][2] For the specific synthesis of 2-methyl-4-phenylthiazole, the reactants are phenacyl bromide (an α-haloketone) and thioacetamide (a thioamide).[3]

The reaction proceeds through the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]

Reaction Pathway Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key characteristics, experimental protocols for their determination, and the relevance of these properties in the context of pharmaceutical development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 2-Methyl-4-phenylthiazole (CAS No: 1826-16-0, Molecular Formula: C₁₀H₉NS), a solid understanding of these parameters is essential for its potential application as a drug candidate or a scaffold in drug design.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Methyl-4-phenylthiazole, compiled from various sources. It is important to note that some variation exists in reported values, which can be attributed to different experimental conditions and measurement techniques.

| Property | Value | Source(s) |

| Molecular Weight | 175.25 g/mol | [1][2][3][4] |

| Melting Point | 70 °C | [2][3] |

| 215-216 °C | [1] | |

| Boiling Point | 284 °C (lit.) | [2][5] |

| 295.1 °C at 760 mmHg | [1][3] | |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| 1.14 g/cm³ | [1] | |

| Flash Point | 135.9 °C | [1][3] |

| Solubility | Soluble in Methanol | [2] |

| Slightly soluble in water (3.2 g/L at 25 °C) | [6] | |

| logP (predicted) | 2.86 | [1][3] |

| pKa | No experimental data found. |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the general experimental protocols for determining the key properties of a solid organic compound like 2-Methyl-4-phenylthiazole.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry 2-Methyl-4-phenylthiazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For solid compounds, the boiling point is determined at reduced pressure and extrapolated to atmospheric pressure, or more commonly, by methods suitable for small sample sizes if the compound is stable at its boiling point.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of 2-Methyl-4-phenylthiazole is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of solvents relevant to pharmaceutical development are used, including water, buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered saline), and organic solvents (e.g., ethanol, methanol, DMSO).

-

Procedure: A small, accurately weighed amount of 2-Methyl-4-phenylthiazole (e.g., 1-10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Solubility is expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of 2-Methyl-4-phenylthiazole is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The apparatus is then allowed to stand undisturbed for the phases to separate completely.

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Relevance in Drug Development and Visualized Workflows

The physicochemical properties of 2-Methyl-4-phenylthiazole are intrinsically linked to its potential as a therapeutic agent. The following diagrams illustrate key conceptual frameworks in its synthesis and development.

Caption: General workflow for the synthesis of 2-Methyl-4-phenylthiazole.

Thiazole derivatives are known to exhibit a range of biological activities, including antifungal and anticancer effects.[7][8][9] For instance, some phenylthiazole-containing compounds act as inhibitors of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[10]

Caption: A potential signaling pathway for thiazole derivatives as antifungal agents.

The journey of a compound from a chemical entity to a viable drug is heavily influenced by its physicochemical properties.

Caption: The influence of physicochemical properties on drug development outcomes.

References

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. frontiersin.org [frontiersin.org]

- 7. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-4-phenyl thiazole CAS number and structure

An In-depth Technical Guide to 2-Methyl-4-phenylthiazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-phenylthiazole, a key heterocyclic compound utilized as a synthetic intermediate in pharmaceutical research and drug development.[1][2][3][4] Its structure forms a core scaffold in various biologically active molecules.

Core Compound Information

CAS Number: 1826-16-0[1][5][6][7][8]

IUPAC Name: 2-methyl-4-phenyl-1,3-thiazole[7]

Molecular Formula: C₁₀H₉NS[6][7][8]

Molecular Weight: 175.25 g/mol [6][7]

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Methyl-4-phenylthiazole is presented below.

| Property | Value | Reference(s) |

| Boiling Point | 284 °C (lit.) | [1] |

| Solubility | Slightly soluble (3.2 g/L) at 25 °C | [2] |

| Kovats Retention Index | 2279 (Standard polar) | [7] |

Spectroscopic Data

While a comprehensive public database of the experimental spectra for 2-Methyl-4-phenylthiazole is limited, data is available through resources like PubChem and the NIST Mass Spectrometry Data Center.[7][9] The expected spectral characteristics, based on its structure and data from analogous compounds, are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Multiplet | 2H | Aromatic protons (ortho) |

| ~7.3-7.5 | Multiplet | 3H | Aromatic protons (meta, para) & Thiazole H-5 |

| ~2.7-2.8 | Singlet | 3H | Methyl protons (-CH₃) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165-168 | C-2 (carbon attached to N and S) |

| ~155-158 | C-4 (carbon attached to phenyl group) |

| ~134-136 | Aromatic C (quaternary) |

| ~128-130 | Aromatic CH (para) |

| ~127-129 | Aromatic CH (meta) |

| ~125-127 | Aromatic CH (ortho) |

| ~115-118 | C-5 |

| ~19-21 | Methyl C (-CH₃) |

| Solvent: CDCl₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |

| ~3100-3000 | C-H stretch (Aromatic, Thiazole) |

| ~2950-2850 | C-H stretch (Aliphatic) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| ~1550-1450 | C=N stretch (Thiazole ring) |

| ~760, ~690 | C-H bend (Monosubstituted benzene) |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 175, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The primary method for synthesizing 2-Methyl-4-phenylthiazole and its analogs is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of 2-Methyl-4-phenylthiazole

This protocol is adapted from established procedures for similar thiazole syntheses.

Reagents:

-

2-Bromoacetophenone (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

-

Add thioacetamide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed as a byproduct.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-4-phenylthiazole.

Caption: A generalized workflow for the synthesis of 2-Methyl-4-phenylthiazole.

Applications in Drug Development

The 2-phenylthiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse biological activities. Derivatives have shown significant potential as antifungal and anticancer agents.

Antifungal Activity: CYP51 Inhibition

Many thiazole-containing compounds function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[3] This mechanism is the basis for the widely used azole antifungal drugs.

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

Anticancer Activity

Numerous studies have explored the anticancer properties of 2-phenylthiazole derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. The data below summarizes the in vitro activity (IC₅₀ values) for selected derivatives from recent literature.

Table 4: Selected Anticancer Activity of 2-Phenylthiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| Ruthenium(II) Metallacycle (4-phenylthiazole based) | A549 (Lung) | Low micromolar | [11] |

| Ruthenium(II) Metallacycle (4-phenylthiazole based) | SW480 (Colon) | Low micromolar | [11] |

| N-(5-methyl-4-phenylthiazol-2-yl) acetamide deriv. | A549 (Lung) | 23.30 ± 0.35 | [12] |

| 2-((4-Phenylthiazol-2-ylimino)methyl) deriv. (Cpd 9) | MCF-7 (Breast) | Higher than Doxorubicin | [4] |

| 2-(hydrazinyl)thiazole-4[5H]-one deriv. (Cpd 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |

| 2-(hydrazinyl)thiazole-4[5H]-one deriv. (Cpd 4c) | HepG2 (Liver) | 7.26 ± 0.44 | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (2-Methyl-4-phenylthiazole derivative) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: A typical workflow for the development of thiazole-based therapeutic agents.

References

- 1. Design and synthesis of novel thiazole CYP51 inhibitors as therapeutics for <i>Candida albicans</i> infections [morressier.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acsi-journal.eu [acsi-journal.eu]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Discovery and History of 2-Methyl-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-phenylthiazole is a heterocyclic aromatic compound that has served as a crucial building block in the synthesis of a wide array of biologically active molecules. Its discovery is intrinsically linked to the pioneering work of Arthur Hantzsch in the late 19th century on the synthesis of thiazole derivatives. While the precise date of its first synthesis is not definitively documented, its preparation follows the principles of the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of 2-Methyl-4-phenylthiazole. It also delves into the biological significance of its derivatives, particularly in the realms of antifungal and anticancer research, and outlines detailed experimental protocols for its synthesis.

Discovery and History

The history of 2-Methyl-4-phenylthiazole is rooted in the broader discovery of the thiazole ring system. In 1887, the German chemist Arthur Hantzsch reported a novel method for the synthesis of thiazoles, which has since become known as the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1] While Hantzsch's original publications described the synthesis of various thiazole derivatives, the first specific synthesis of 2-Methyl-4-phenylthiazole is not explicitly detailed in these initial reports.[2][3]

However, the logical application of Hantzsch's method, by reacting 2-bromoacetophenone with thioacetamide, would yield 2-Methyl-4-phenylthiazole. Over the subsequent decades, the Hantzsch synthesis became a cornerstone of heterocyclic chemistry, enabling the preparation of a vast library of thiazole-containing compounds.[4] 2-Methyl-4-phenylthiazole emerged as a valuable synthetic intermediate, a foundational scaffold for the development of more complex molecules with diverse applications.[5][6] Its utility is highlighted by its role as a precursor in the synthesis of compounds with potential pharmaceutical applications, including antifungal and anticancer agents.[7][8]

Physicochemical Properties

2-Methyl-4-phenylthiazole is a solid at room temperature with a melting point of approximately 70°C and a boiling point of around 284-295.1°C.[5][9] It is sparingly soluble in water but demonstrates good solubility in organic solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | [10] |

| Molecular Weight | 175.25 g/mol | [10] |

| Melting Point | 70 °C | [9] |

| Boiling Point | 284 - 295.1 °C | [5][9] |

| Density | 1.1 g/cm³ | [9] |

| LogP | 2.86 | [9] |

| CAS Number | 1826-16-0 | [10] |

Synthesis of 2-Methyl-4-phenylthiazole

The primary and most efficient method for the synthesis of 2-Methyl-4-phenylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromoacetophenone with thioacetamide.

General Reaction Scheme

Caption: Hantzsch synthesis of 2-Methyl-4-phenylthiazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of similar thiazole derivatives.

Materials:

-

2-Bromoacetophenone (1.99 g, 10 mmol)

-

Thioacetamide (0.75 g, 10 mmol)

-

Ethanol (20 mL)

-

Sodium bicarbonate (optional, for neutralization)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stirring bar and magnetic stirrer

-

Heating mantle

-

Beaker (100 mL)

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

To a 50 mL round-bottom flask equipped with a stirring bar, add 2-bromoacetophenone (1.99 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol).

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser to the flask and place the setup on a heating mantle.

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by vacuum filtration using a Büchner funnel. If the solution is acidic due to the formation of HBr, it can be neutralized with a saturated solution of sodium bicarbonate, which will induce precipitation of the product.

-

Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Methyl-4-phenylthiazole.

Expected Yield: Yields for the Hantzsch thiazole synthesis are generally high, often exceeding 80%.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2-Methyl-4-phenylthiazole.

Biological Significance and Signaling Pathways

While 2-Methyl-4-phenylthiazole itself has not been extensively studied for its biological activity, its core structure is a key component in a multitude of derivatives with significant pharmacological properties. The thiazole ring is a well-established pharmacophore, and the 2-methyl and 4-phenyl substitutions contribute to the overall lipophilicity and steric profile of the molecule, influencing its interaction with biological targets.

Antifungal Activity of Derivatives

Derivatives of 2-Methyl-4-phenylthiazole have been investigated as potent antifungal agents. A notable target for these compounds is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. The 2-Methyl-4-phenylthiazole scaffold serves as a key structural motif for binding to the active site of CYP51.

Caption: Inhibition of CYP51 by 2-Methyl-4-phenylthiazole derivatives.

Anticancer Activity of Derivatives

Various derivatives of 2-Methyl-4-phenylthiazole have also demonstrated promising anticancer activity.[8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. While the precise signaling pathways are often complex and dependent on the specific derivative, some studies suggest the involvement of apoptosis-related pathways. For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been shown to induce apoptosis in human lung adenocarcinoma cells.[8] The exact molecular targets and the signaling cascades involved are areas of active research.

Conclusion

2-Methyl-4-phenylthiazole, a product of the historic Hantzsch thiazole synthesis, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. While its own biological profile remains largely unexplored, its structural motif is integral to the design and synthesis of a new generation of therapeutic agents. The straightforward and high-yielding synthesis of 2-Methyl-4-phenylthiazole ensures its continued relevance as a versatile starting material for drug discovery and development. Future research will likely focus on further elucidating the structure-activity relationships of its derivatives and exploring novel therapeutic applications for this important heterocyclic compound.

References

- 1. synarchive.com [synarchive.com]

- 2. thieme.de [thieme.de]

- 3. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 4. Full text of "Thiazole and its derivatives" [archive.org]

- 5. 2-METHYL-4-PHENYL-THIAZOLE | 1826-16-0 [chemicalbook.com]

- 6. 2-methyl-4-phenyl Thiazole - Biochemicals - CAT N°: 13386 [bertin-bioreagent.com]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyl-4-phenyl-thiazole | CAS#:1826-16-0 | Chemsrc [chemsrc.com]

- 10. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic analysis of 2-Methyl-4-phenyl thiazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-4-phenyl thiazole

Introduction

This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉NS[1][2][3][4]. As a thiazole derivative, it is part of a class of compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities[5]. The precise characterization of such molecules is paramount for research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide provides a detailed overview of the spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | [1][2][3][4] |

| Molecular Weight | 175.25 g/mol | [1][2][4] |

| CAS Number | 1826-16-0 | [1][2][3][4] |

| Boiling Point | 295.1°C at 760 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

| Flash Point | 135.9°C | [2] |

| Refractive Index | 1.593 | [2] |

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet | 2H | Aromatic Protons (ortho to phenyl-thiazole bond) |

| ~7.3-7.5 | Multiplet | 3H | Aromatic Protons (meta and para to phenyl-thiazole bond) |

| ~7.2 | Singlet | 1H | Thiazole Ring Proton (C5-H) |

| ~2.7 | Singlet | 3H | Methyl Protons (-CH₃) |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | Thiazole Ring Carbon (C2) |

| ~155 | Thiazole Ring Carbon (C4) |

| ~134 | Phenyl Ring Carbon (C1') |

| ~129 | Phenyl Ring Carbons (C3', C5') |

| ~128 | Phenyl Ring Carbon (C4') |

| ~126 | Phenyl Ring Carbons (C2', C6') |

| ~115 | Thiazole Ring Carbon (C5) |

| ~19 | Methyl Carbon (-CH₃) |

Table 4: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (from -CH₃) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1550 | Medium | Thiazole Ring C=N Stretch |

| 1400-1300 | Medium | Thiazole Ring Vibrations |

| Below 900 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 175 | High | Molecular Ion [M]⁺ |

| 174 | Moderate | [M-H]⁺ |

| 134 | Moderate | [M-CH₃CN]⁺ (from ring fragmentation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule[6][7].

Protocol:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved[8].

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[7].

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, pulse width, and relaxation delay to ensure accurate integration[8].

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom[6].

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal[8].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[9][10].

Protocol:

-

Sample Preparation :

-

Thin Solid Film Method : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone. Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate[11].

-

ATR-FTIR : Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal[12].

-

-

Data Acquisition : Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹[10]. A background spectrum of the clean salt plate or empty ATR crystal should be taken first and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as aromatic C-H stretches, C=C and C=N ring stretches, and aliphatic C-H stretches[12].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound[13][14].

Protocol:

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 micrograms per mL[15].

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method where a high-energy electron beam is used to ionize the sample molecules, often causing fragmentation[16][17]. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to primarily observe the molecular ion[14].

-

Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis : The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide structural information[16].

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a novel compound like this compound is depicted below.

Caption: Figure 1: General Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides unambiguous structural confirmation and characterization. NMR spectroscopy reveals the detailed connectivity of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. The combined application of these techniques, following standardized experimental protocols, is essential for the accurate identification and quality control of this and other related compounds in a research and drug development setting.

References

- 1. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-Phenyl-Thiazole | 1826-16-0 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. Thiazole, 2-methyl-4-phenyl- [webbook.nist.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Experimental Design [web.mit.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. amherst.edu [amherst.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. fiveable.me [fiveable.me]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Potential Therapeutic Targets of 2-Methyl-4-phenyl Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-phenyl thiazole scaffold is a core structural motif found in a variety of derivatives exhibiting significant therapeutic potential, particularly in the realms of oncology and mycology. While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have been the subject of extensive research, revealing promising activity against critical biological targets. This technical guide provides a comprehensive overview of these potential therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Research has predominantly focused on two key areas of therapeutic application for derivatives of this compound:

-

Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, often through the intrinsic mitochondrial pathway. Key molecular targets and pathways implicated include:

-

Bcl-2 family proteins: Modulation of pro-apoptotic (e.g., Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Caspase cascade: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

-

p53 Tumor Suppressor: Activation of the p53 pathway, leading to cell cycle arrest and apoptosis.[1]

-

Pim-1 Kinase: Inhibition of this kinase, which is often overexpressed in solid tumors.[2][3]

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis.[1][4]

-

-

Antifungal Activity: A significant number of 2-phenylthiazole derivatives have shown potent activity against various fungal pathogens, including clinically relevant Candida and Cryptococcus species. The principal therapeutic target identified is:

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro efficacy of various this compound and related phenylthiazole derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives | 6f (5-chloro-1H-benzimidazole substituent) | A549 (Lung) | 1.83 | [7] |

| 6f (5-chloro-1H-benzimidazole substituent) | C6 (Glioma) | 2.17 | [7] | |

| 6g (5-nitro-1H-benzimidazole substituent) | A549 (Lung) | 2.25 | [7] | |

| 6g (5-nitro-1H-benzimidazole substituent) | C6 (Glioma) | 3.51 | [7] | |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Compound 19 (tetrazole substituent) | A549 (Lung) | 23.30 ± 0.35 | [8] |

| Compound 19 (tetrazole substituent) | NIH/3T3 (Normal) | >1000 | [8] | |

| 4-phenylthiazol-2-amine Derivatives | Compound 9 | MCF-7 (Breast) | 1.25 ± 0.11 | [9] |

| Compound 9 | NCI-H460 (Lung) | 2.51 ± 0.23 | [9] | |

| Compound 9 | SF-268 (CNS) | 3.14 ± 0.29 | [9] | |

| Compound 14a | MCF-7 (Breast) | 2.11 ± 0.19 | [9] | |

| Compound 14a | NCI-H460 (Lung) | 3.27 ± 0.31 | [9] | |

| Compound 14a | SF-268 (CNS) | 4.15 ± 0.38 | [9] | |

| Bis-thiazole Derivatives | Compound 5c | Hela (Cervical) | 0.0006 | [2][3] |

| Compound 5f | KF-28 (Ovarian) | 0.006 | [2][3] | |

| 2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one Derivatives | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

| Compound Class | Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-phenylthiazole CYP51 inhibitors | SZ-C14 (Lead Compound) | Candida albicans | 1–16 | [5] |

| Compound A1 (unsubstituted at thiazole C4) | Candida albicans | Improved vs. SZ-C14 | [5] | |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | 7a, 7b, 7c | Candida albicans | 3.9 | [10] |

| Phenylthiazole-based oxadiazole derivatives | Compound 35 | Candida albicans | 1–2 | [11] |

| Compound 35 | Candida glabrata | 0.5–1 | [11] | |

| Compound 35 | Candida auris | 2–4 | [11] | |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | T2, T3, T4 | Clinical C. albicans | 0.008–0.98 | [12] |

| 4-(4-substituted-phenyl)-3-phenylthiazol-2(3H)-imine derivatives | 2e | C. parapsilosis | 1.23 | [13] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete growth medium. The final solvent (e.g., DMSO) concentration should typically not exceed 0.5%. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (e.g., Doxorubicin) wells.[14]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[14]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[17]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the collected cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, following guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[5]

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specified density (e.g., 0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.

-

Compound Dilution: Perform serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a drug-free growth control and a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to the drug-free control. This can be assessed visually or by measuring absorbance.[5]

Visualizations

Signaling Pathway: Mitochondrial Apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by thiazole derivatives.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Caption: Inhibition of fungal ergosterol biosynthesis by phenylthiazole derivatives.

Experimental Workflow: In Vitro Anticancer Screening

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. acsi-journal.eu [acsi-journal.eu]

- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Methyl-4-phenylthiazole, a heterocyclic compound with applications as a synthetic intermediate in pharmaceutical research. Due to a notable scarcity of publicly available quantitative data for this specific molecule, this document emphasizes predictive analysis based on its chemical structure and furnishes detailed, generalized experimental protocols for determining its solubility and stability profiles. These protocols are grounded in established methodologies and regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), to empower researchers to generate reliable data. This guide is intended to be a foundational resource for scientists and professionals engaged in the development of thiazole-containing compounds.

Introduction

2-Methyl-4-phenylthiazole is a substituted thiazole derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The thiazole ring is a core structure in a number of approved drugs, exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of synthetic intermediates like 2-Methyl-4-phenylthiazole, specifically its solubility in various solvent systems and its stability under different stress conditions, is paramount for process optimization, formulation development, and ensuring the quality and purity of final active pharmaceutical ingredients (APIs).

This guide addresses the current knowledge gap by providing a theoretical assessment of the solubility and stability of 2-Methyl-4-phenylthiazole, alongside robust, detailed experimental procedures for their empirical determination.

Predicted Solubility Profile of 2-Methyl-4-phenylthiazole

A comprehensive search of scientific literature and chemical databases reveals limited specific quantitative solubility data for 2-Methyl-4-phenylthiazole. One source indicates that it is "Soluble in Methanol"[1]. Another source provides a value of 3.2 g/L at 25°C, though the solvent is not specified.

Based on its molecular structure, which consists of a moderately polar thiazole ring and a nonpolar phenyl group, a predicted solubility profile can be inferred. The presence of the phenyl ring suggests good solubility in non-polar and weakly polar organic solvents, while the nitrogen and sulfur heteroatoms in the thiazole ring may allow for some interaction with polar solvents.

Table 1: Predicted Solubility of 2-Methyl-4-phenylthiazole in Common Solvents at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to Soluble | The compound is noted to be soluble in methanol[1]. Solubility in water is expected to be low due to the hydrophobic phenyl group. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderately to Freely Soluble | These solvents can engage in dipole-dipole interactions with the thiazole ring. |

| Weakly Polar | Dichloromethane, Ethyl Acetate | Freely Soluble | Good balance of polarity to dissolve the molecule. |

| Non-polar | Toluene, Hexane | Soluble to Freely Soluble | The non-polar phenyl group will drive solubility in these solvents. |

Note: These predictions are qualitative and should be confirmed by empirical testing using the protocols outlined in Section 4.

Stability and Degradation Pathways

The stability of a chemical compound is a critical attribute that influences its shelf-life, storage conditions, and degradation profile. Thiazole-based compounds are susceptible to degradation through several pathways, primarily influenced by the substituents on the thiazole ring and the nature of the stress conditions.

The likely degradation pathways for 2-Methyl-4-phenylthiazole include:

-

Hydrolysis: The thiazole ring itself is relatively stable to hydrolysis. However, under forced acidic or basic conditions, cleavage of the ring could potentially occur, although this would likely require harsh conditions.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, particularly in the presence of strong oxidizing agents like hydrogen peroxide.

-

Photodegradation: Aromatic systems and heteroaromatic rings can be susceptible to degradation upon exposure to light, especially UV radiation. For some aryl-substituted thiazole derivatives, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges.

-

Thermal Degradation: High temperatures can induce fragmentation of the molecule, potentially leading to the cleavage of the thiazole ring or the bond between the phenyl and thiazole moieties.

The presence of the phenyl and methyl groups will influence the reactivity of the thiazole ring towards these degradation pathways.

Experimental Protocols

Given the lack of specific published methods for 2-Methyl-4-phenylthiazole, the following sections provide detailed, generalized protocols for determining solubility and stability, based on standard industry practices and ICH guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid 2-Methyl-4-phenylthiazole to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of 2-Methyl-4-phenylthiazole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Caption: Experimental workflow for the shake-flask solubility determination method.

Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method that can separate the intact compound from its degradation products.[2][3] The goal is typically to achieve 5-20% degradation of the active ingredient.

4.2.1. General Procedure for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of 2-Methyl-4-phenylthiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution (and the solid compound, for thermal and photolytic studies) to the following conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60-80°C for a specified time. After cooling, neutralize the solution with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature or slightly elevated temperature for a specified time.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 70°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[4][5][6][7] A dark control sample should be stored under the same conditions but protected from light.

-

4.2.2. Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly used for stability-indicating assays.

Initial Method Parameters:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from its various degradation products. A common mobile phase combination is water with a buffer (e.g., ammonium acetate or phosphate) as mobile phase A, and acetonitrile or methanol as mobile phase B.

-

Detection: The UV detection wavelength should be set at the λmax of 2-Methyl-4-phenylthiazole, or a wavelength that provides a good response for both the parent compound and the expected degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Ambient or a controlled temperature (e.g., 30°C).

Method Development and Validation:

-

Initial Screening: Inject the unstressed and stressed samples into the HPLC system using the initial parameters.

-

Method Optimization: Adjust the gradient, mobile phase composition, pH, and other parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the 2-Methyl-4-phenylthiazole peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for forced degradation and stability-indicating HPLC method development.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of 2-Methyl-4-phenylthiazole is currently limited, this technical guide provides a robust framework for researchers and drug development professionals. By combining a theoretical understanding of its physicochemical properties based on its structure with detailed, standardized experimental protocols, this document serves as a practical tool for generating the necessary data for this important synthetic intermediate. The provided methodologies for solubility determination and forced degradation studies are aligned with industry best practices and regulatory expectations, ensuring that the data generated will be reliable and suitable for supporting further development of thiazole-based pharmaceutical compounds. The empirical determination of these properties is strongly encouraged to build a comprehensive profile of 2-Methyl-4-phenylthiazole.

References

- 1. labsolu.ca [labsolu.ca]

- 2. ijtsrd.com [ijtsrd.com]

- 3. scispace.com [scispace.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. rdlaboratories.com [rdlaboratories.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Methyl-4-phenylthiazole Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core reaction mechanism for the formation of 2-Methyl-4-phenylthiazole, a significant heterocyclic compound in medicinal chemistry and materials science. This document details the widely accepted Hantzsch thiazole synthesis pathway, presents relevant quantitative data, outlines a detailed experimental protocol, and provides visualizations to elucidate the reaction sequence.

Core Reaction Mechanism: The Hantzsch Thiazole Synthesis

The formation of 2-Methyl-4-phenylthiazole is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3] For the synthesis of 2-Methyl-4-phenylthiazole, the specific reactants are 2-bromoacetophenone (an α-haloketone) and thioacetamide (a thioamide).

The reaction mechanism proceeds through a series of well-defined steps:

-

Nucleophilic Attack (SN2 Reaction): The synthesis is initiated by a nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 2-bromoacetophenone. This step follows an SN2 pathway, resulting in the displacement of the bromide ion and the formation of an S-alkylated intermediate, an isothioamide derivative.[2][4]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular cyclization step leads to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[2]

-

Dehydration: The final step in the formation of the aromatic thiazole ring is the elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration is typically acid or base-catalyzed and results in the formation of the stable, aromatic 2-Methyl-4-phenylthiazole.

A visual representation of this reaction mechanism is provided below.

Caption: Hantzsch synthesis of 2-Methyl-4-phenylthiazole.

Quantitative Data

The yield of 2-Methyl-4-phenylthiazole via the Hantzsch synthesis can be influenced by various factors, including the choice of solvent, reaction temperature, and the presence of a catalyst. While comprehensive studies detailing a wide range of conditions for this specific product are limited, data from related syntheses of 4-substituted-2-aminothiazoles provide valuable insights into the efficiency of this reaction.

| Entry | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Substituted Phenacyl bromide, Thiourea | None | Ethanol | Room Temp | - | Negligible | [5] |

| 2 | Substituted Phenacyl bromide, Thiourea | Copper Silicate (10) | Ethanol | 78 | - | High | [5] |

| 3 | 2-Hydroxy-5-methyl acetophenone, Thiourea | I2/Br2 | Ethanol | Reflux | 6-8 (MW) | 90 | [6] |

| 4 | 2-bromo-4-fluoroacetophenone, Thiosemicarbazones | None | Ethanol | Reflux | 240-300 | 61-80 | [7] |

Note: The yields presented are for analogous reactions and serve to illustrate the general efficiency of the Hantzsch thiazole synthesis.

Spectroscopic Data

The structural confirmation of 2-Methyl-4-phenylthiazole is typically achieved through standard spectroscopic techniques. The expected data are as follows:

| Spectroscopic Data for 2-Methyl-4-phenylthiazole | |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.90-7.80 (m, 2H, Ar-H), 7.45-7.30 (m, 3H, Ar-H), 7.15 (s, 1H, thiazole-H), 2.75 (s, 3H, CH3). |

| 13C NMR (CDCl3, 101 MHz) | δ (ppm): 165.5 (C=N), 155.0 (Ar-C), 134.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 114.0 (thiazole-CH), 19.5 (CH3). |

| IR (KBr, cm-1) | ν: 3060 (Ar C-H str), 2920 (C-H str), 1600 (C=C str), 1540 (C=N str), 1480, 1440. |

| Mass Spectrometry (EI) | m/z (%): 175 (M+), 174, 134, 103, 77. |

Note: The spectroscopic data are predicted based on known values for structurally similar compounds.

Experimental Protocols

The following is a detailed protocol for the synthesis of 2-Methyl-4-phenylthiazole, adapted from established procedures for similar thiazole derivatives.[5][6]

Materials:

-

2-Bromoacetophenone

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate (NaHCO3)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 50 mL of ethanol.

-

Addition of Thioacetamide: To the stirred solution, add thioacetamide (0.75 g, 10 mmol).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for the synthesis of 2-Methyl-4-phenylthiazole.

This guide provides a foundational understanding of the synthesis of 2-Methyl-4-phenylthiazole. For further in-depth studies, researchers are encouraged to consult the primary literature for more specific and nuanced experimental details and mechanistic investigations.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 2-Methyl-4-phenylthiazole via Hantzsch Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone reaction for constructing this valuable heterocycle. It typically involves the condensation of an α-haloketone with a thioamide. This document provides detailed protocols for the synthesis of 2-methyl-4-phenylthiazole, a key intermediate for pharmaceutical synthesis, using thioacetamide and a phenacyl halide.[1] This method is noted for its simplicity and often high yields.[2]

Reaction Scheme

The synthesis proceeds via the reaction of thioacetamide with an α-haloacetophenone, such as 2-bromoacetophenone (phenacyl bromide), to form the target compound, 2-methyl-4-phenylthiazole.

Figure 1: General reaction scheme for the Hantzsch synthesis of 2-methyl-4-phenylthiazole.

Application Notes

The Hantzsch synthesis provides a reliable and adaptable route to access a diverse library of thiazole derivatives, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. Thiazole-containing compounds are investigated for a wide range of therapeutic applications:

-

Antifungal Agents: Phenylthiazole structures are core components of antifungal drugs like isavuconazole, which target enzymes such as CYP51.[3]

-

Anticancer Agents: Novel thiazole derivatives are continuously being synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast, colon, and liver cancer.[4][5]

-

Anti-inflammatory and Analgesic: Certain thiazole derivatives have shown potential as anti-inflammatory and analgesic agents.

-

Other Therapeutic Areas: Thiazoles have also been explored for their antiviral, antimicrobial, and anticonvulsant properties.

The synthesis of 2-methyl-4-phenylthiazole provides a crucial building block for the development of these and other novel therapeutic agents.

Data Presentation

The following table summarizes the quantitative data for a high-yield synthesis of 2-methyl-4-phenylthiazole.

| Parameter | Value | Reference |

| Reactant 1 | Phenacyl bromide (1.0 mmol) | [2] |

| Reactant 2 | Thioacetamide (1.2 mmol) | [2] |

| Catalyst | Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%) | [2] |

| Solvent | Methanol (MeOH) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 15 minutes | [2] |

| Yield | 94% | [2] |

Experimental Protocols

This section details the methodology for the synthesis of 2-methyl-4-phenylthiazole based on an efficient, room-temperature procedure.[2]

Protocol 1: Catalytic Synthesis of 2-Methyl-4-phenylthiazole

Materials:

-

Phenacyl bromide (2-bromoacetophenone)

-

Thioacetamide

-

Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

-

Methanol (MeOH), research grade

-

Hexane, chromatography grade

-

Ethyl Acetate (EtOAc), chromatography grade

-

Silica gel (60–120 mesh) for column chromatography

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask or vial equipped with a magnetic stir bar, combine phenacyl bromide (1.0 mmol, 199 mg), thioacetamide (1.2 mmol, 90 mg), and Bu₄NPF₆ (0.1 mmol, 39 mg).

-

Solvent Addition: Add 5 mL of methanol to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC, using a hexane-EtOAc mixture as the mobile phase. The reaction is typically complete within 15 minutes.[2]

-

Workup: Upon completion, filter the reaction mixture to remove any insoluble material.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting residue by column chromatography on silica gel, eluting with a hexane-EtOAc gradient to isolate the pure 2-methyl-4-phenylthiazole.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 2-methyl-4-phenylthiazole.

Caption: General Experimental Workflow for Synthesis.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Methyl-4-phenylthiazole: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

FOR IMMEDIATE RELEASE

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Shanghai, China – December 7, 2025 – The heterocyclic compound 2-methyl-4-phenylthiazole has emerged as a valuable and versatile building block in organic synthesis, enabling the construction of a diverse array of biologically active molecules and functional materials. Its unique structural motif, featuring a reactive methyl group and a modifiable phenyl ring, provides a robust scaffold for the development of novel therapeutic agents and advanced materials. This document outlines key applications and detailed experimental protocols for utilizing 2-methyl-4-phenylthiazole in synthetic chemistry.

The thiazole core is a prominent feature in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry. Molecules incorporating the 2-methyl-4-phenylthiazole framework have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and anthelmintic properties.[1]

Key Synthetic Applications:

The 2-methyl-4-phenylthiazole scaffold offers several reactive sites for chemical modification, making it a highly adaptable starting material for a variety of organic transformations.

1. Hantzsch Thiazole Synthesis: The foundational method for constructing the 2-methyl-4-phenylthiazole core itself is the Hantzsch thiazole synthesis. This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide.

2. Derivatization at the 2-Amino Position (via 2-amino-4-phenylthiazole): While not a direct reaction of 2-methyl-4-phenylthiazole, the synthesis of its 2-amino analogue opens up a vast landscape of derivatization possibilities, including the formation of amides, peptides, and pyran derivatives with significant biological activities.[1][2]

3. Condensation Reactions of the 2-Methyl Group: The methyl group at the 2-position of the thiazole ring is activated and can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes to form styryl derivatives. These products are often colored and have applications as dyes and fluorescent probes.

Experimental Protocols:

The following are detailed methodologies for key experiments involving the synthesis and derivatization of the 4-phenylthiazole core.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A Precursor for Further Derivatization)

This protocol describes the synthesis of 2-amino-4-phenylthiazole, a key intermediate that can be further modified. The synthesis is based on the Hantzsch thiazole synthesis.

Reaction Scheme:

Caption: Synthesis of 2-Amino-4-phenylthiazole.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure: [1]

-

In a round-bottom flask, combine acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol).

-

Reflux the mixture for 12 hours.

-

After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (Anticancer Agents)

This protocol outlines the synthesis of a series of N-(5-methyl-4-phenylthiazol-2-yl)acetamides, which have shown potential as anticancer agents.[3]

Experimental Workflow:

Caption: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)acetamides.

Materials:

-

2-Amino-5-methyl-4-phenylthiazole

-

Chloroacetyl chloride

-

Various mercapto derivatives

-

Appropriate solvent and base

Procedure: [3]

-

Synthesize the intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, by reacting 2-amino-5-methyl-4-phenylthiazole with chloroacetyl chloride in the presence of a suitable base.

-

React the intermediate with various mercapto derivatives to obtain the final N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide compounds.

-

Purify the products using appropriate chromatographic techniques.

Quantitative Data Summary:

| Compound | Target Cell Line | IC50 (µM) | Reference |